molecular formula C10H9NO4 B1244933 1-Nitro-5,6-dihydroxy-dihydronaphthalene

1-Nitro-5,6-dihydroxy-dihydronaphthalene

Cat. No. B1244933
M. Wt: 207.18 g/mol
InChI Key: VNMNNCGXMBPWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitro-5,6-dihydroxy-dihydronaphthalene is a nitronaphthalene.
1-Nitro-5, 6-dihydroxy-dihydronaphthalene, also known as 1, 2-dihydro-5-nitro-1, 2-naphthalenediol, belongs to the class of organic compounds known as nitronaphthalenes. These are polycyclic aromatic compounds containing a naphthalene moiety substituted by one or more nitro groups. 1-Nitro-5, 6-dihydroxy-dihydronaphthalene is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).

Scientific Research Applications

Metabolism Studies

1-Nitronaphthalene, a compound related to 1-Nitro-5,6-dihydroxy-dihydronaphthalene, has been extensively studied for its metabolism in different species. In rats and mice, it is metabolized into various conjugates, including 1-nitro-5-hydroxy-6-glutathionyl-5,6-dihydronaphthalene, indicating significant differences in the formation of regio- and stereoisomeric epoxides in different tissues (Watt & Buckpitt, 2000).

Antibacterial and Antifungal Properties

Nitronaphthalenes, such as 1-Nitro-5,6-dihydroxy-dihydronaphthalene, have been isolated from endophytic fungi and synthesized chemically. These compounds demonstrate significant antibacterial, antifungal, and antialgal properties, indicating their potential in medical and environmental applications (Krohn et al., 2008).

Photochemical Properties

The photochemistry of 1-Nitronaphthalene, a related compound, in the presence of oxygen and halides, has been a subject of study. This research suggests potential sources of various radical species in atmospheric waters, which is relevant for understanding atmospheric chemistry and pollution (Brigante et al., 2010).

Synthesis of Important Molecules

The synthesis of 1,2-dihydronaphthalenes, which are structurally related to 1-Nitro-5,6-dihydroxy-dihydronaphthalene, has been explored for their importance in medicinal and synthetic chemistry. Various methods have been developed to construct these molecules with high yield and stereoselectivity, illustrating their significance in pharmaceutical and chemical manufacturing processes (Perveen et al., 2017).

properties

Product Name

1-Nitro-5,6-dihydroxy-dihydronaphthalene

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

5-nitro-1,2-dihydronaphthalene-1,2-diol

InChI

InChI=1S/C10H9NO4/c12-9-5-4-6-7(10(9)13)2-1-3-8(6)11(14)15/h1-5,9-10,12-13H

InChI Key

VNMNNCGXMBPWIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(C2O)O)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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